molecular formula C9H5NOS2 B14418486 [1,2]Oxathiino[5,6-g][1,3]benzothiazole CAS No. 80765-97-5

[1,2]Oxathiino[5,6-g][1,3]benzothiazole

Cat. No.: B14418486
CAS No.: 80765-97-5
M. Wt: 207.3 g/mol
InChI Key: NQXZVWDCCFUPIO-UHFFFAOYSA-N
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Description

[1,2]Oxathiino[5,6-g][1,3]benzothiazole is a fused heterocyclic compound featuring a benzothiazole core (a benzene ring fused to a thiazole ring containing nitrogen and sulfur) linked to an oxathiino ring (a six-membered ring with oxygen and sulfur atoms). This unique arrangement confers distinct electronic and steric properties, making it relevant in materials science and pharmaceutical research. Its reactivity and stability are influenced by the electron-withdrawing sulfur and oxygen atoms, as well as the conjugation across the fused aromatic system .

Properties

CAS No.

80765-97-5

Molecular Formula

C9H5NOS2

Molecular Weight

207.3 g/mol

IUPAC Name

oxathiino[5,6-g][1,3]benzothiazole

InChI

InChI=1S/C9H5NOS2/c1-2-7-9(12-5-10-7)8-6(1)3-4-13-11-8/h1-5H

InChI Key

NQXZVWDCCFUPIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CSO3)SC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Oxathiino[5,6-g][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,2]Oxathiino[5,6-g][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzothiazole ring .

Scientific Research Applications

[1,2]Oxathiino[5,6-g][1,3]benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2]Oxathiino[5,6-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Varied Heteroatom Arrangements

Benzo[1,2,3]dithiazole
  • Structure: Contains two sulfur atoms in place of the oxygen and sulfur in [1,2]oxathiino systems (Figure 1, ).
  • Properties: Exhibits enhanced electron-deficient character due to dual sulfur atoms, making it suitable for optoelectronic applications. However, its thermal stability is lower compared to [1,2]oxathiino derivatives .
  • Synthesis: Typically prepared via cyclization of thioamide precursors, differing from the multi-step fusion reactions used for oxathiino systems .
1,4-Benzodithiazine Derivatives (e.g., Compound 17 in )
  • Structure : Features a seven-membered ring with two sulfur and one nitrogen atom.
  • Properties: Higher thermal stability (mp 314–315°C) due to sulfone groups (-SO₂) and cyano substituents. The LogP value for similar compounds is ~2.5, indicating moderate polarity .
  • Reactivity: Reacts with hydrazines to form hydrazide derivatives, unlike [1,2]oxathiino systems, which participate in three-component cyclization reactions ().

Fused Benzothiazole Derivatives

Pyrimido[2,1-b][1,3]benzothiazole ()
  • Structure : Benzothiazole fused with a pyrimidine ring.
  • Synthesis: Formed via nucleophilic substitution with malononitrile, contrasting with the sodium hydride-mediated cyclization used for oxathiino compounds ().
  • Applications: Demonstrates reactivity toward amines and phenols, forming bioactive derivatives, whereas [1,2]oxathiino systems are less explored in medicinal chemistry .
6-Methoxy-2-phenyl-1,4-benzoxathiino[2,1-c]thiazole (Compound 4a, )
  • Structure: Benzoxathiino fused to a thiazole.
  • Physicochemical Data :

    Property Value
    Melting Point 136–138°C
    $^{1}\text{H NMR}$ δ 7.42–7.60 (m, aromatic H)
    Yield 50–60%
  • Comparison: Higher solubility in polar solvents (e.g., DMF) compared to [1,2]oxathiino[5,6-g][1,3]benzothiazole due to methoxy substituents .

Spiro and Polycyclic Systems

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] ()
  • Structure : Spiro junction between cyclohexane and a dioxolo-benzothiazole.
  • Analytical Data : LogP = 4.21 (lipophilic), molecular weight = 261.34 g/mol.

Three-Component Reaction Products (–8)

The compound 7-phenyl-7,14-dihydrobenzo[5,6][1,2]oxathiino[4,3-b]benzo[5,6][1,2]oxathiino[3,4-e]pyridine 6,6,8,8-tetraoxide demonstrates:

  • Synthesis : Formed via a three-component reaction involving aldehydes and active methylene nitriles.
  • Reactivity : Prefers cyclization over nucleophilic substitution, unlike simpler benzothiazoles .

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